molecular formula C12H15NO4 B1321584 4-(2-Acetamidoethyl)phenoxyacetic acid CAS No. 1221574-98-6

4-(2-Acetamidoethyl)phenoxyacetic acid

Cat. No.: B1321584
CAS No.: 1221574-98-6
M. Wt: 237.25 g/mol
InChI Key: LTFUUMDSYNAXBD-UHFFFAOYSA-N
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Description

4-(2-Acetamidoethyl)phenoxyacetic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol It is characterized by the presence of a phenoxyacetic acid moiety linked to an acetamidoethyl group

Scientific Research Applications

4-(2-Acetamidoethyl)phenoxyacetic acid has several scientific research applications, including:

Safety and Hazards

“4-(2-Acetamidoethyl)phenoxyacetic acid” may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetamidoethyl)phenoxyacetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 2-bromoacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenoxyacetic acid attacks the bromoacetamide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidoethyl)phenoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Acetamidoethyl)phenoxyacetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The phenoxyacetic acid moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Acetamidoethyl)phenoxyacetic acid is unique due to the presence of both the acetamidoethyl and phenoxyacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[4-(2-acetamidoethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-7-6-10-2-4-11(5-3-10)17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFUUMDSYNAXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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